molecular formula C11H11ClN2 B2956199 2-Chloro-3,6,7-trimethylquinoxaline CAS No. 29067-80-9

2-Chloro-3,6,7-trimethylquinoxaline

Cat. No. B2956199
CAS RN: 29067-80-9
M. Wt: 206.67
InChI Key: RFEIHZCKIYFYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3,6,7-trimethylquinoxaline is a chemical compound with the CAS Number: 29067-80-9 . It has a molecular weight of 206.67 and its IUPAC name is 2-chloro-3,6,7-trimethylquinoxaline . It is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 2-Chloro-3,6,7-trimethylquinoxaline is 1S/C11H11ClN2/c1-6-4-9-10 (5-7 (6)2)14-11 (12)8 (3)13-9/h4-5H,1-3H3 . The InChI key is RFEIHZCKIYFYAM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-3,6,7-trimethylquinoxaline is a powder with a melting point of 142-143 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including 2-Chloro-3,6,7-trimethylquinoxaline, have been found to possess significant antibacterial activity . They are used in the synthesis of various drugs that are currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .

Antifungal Activity

Quinoxaline derivatives also exhibit antifungal properties . This makes them valuable in the development of drugs used to treat various fungal infections .

Antiviral Activity

The antiviral properties of quinoxaline derivatives have been explored in the pharmaceutical industry . They have been used in the development of drugs to treat diseases caused by viruses .

Antimicrobial Activity

2-Chloro-3-methylquinoxaline, a close relative of 2-Chloro-3,6,7-trimethylquinoxaline, has been used as a nucleus around which various molecular transformations were performed to obtain new compounds with optimized antimicrobial activity .

Anticancer Activity

Quinoxaline derivatives have been found to have anticancer properties . They have been used in the development of drugs used to treat various types of cancer .

Antipsychotic Activity

2-Chloro-3-(piperazin-2-yl)quinoxaline, which can be synthesized from 2-Chloro-3,6,7-trimethylquinoxaline, is a prime component in the preparation of antipsychotic drugs .

Anti-inflammatory Activity

Quinoxaline derivatives have been found to possess anti-inflammatory properties . This makes them valuable in the development of drugs used to treat various inflammatory conditions .

Antioxidant Activity

Quinoxaline derivatives also exhibit antioxidant properties . This makes them valuable in the development of drugs used to combat oxidative stress in the body .

Safety and Hazards

The safety information for 2-Chloro-3,6,7-trimethylquinoxaline includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-3,6,7-trimethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEIHZCKIYFYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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